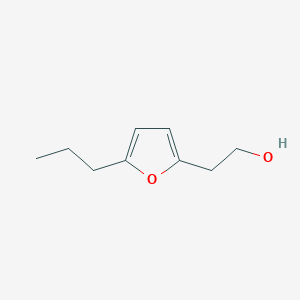
5-Propyl-2-furanethanol
Cat. No. B8372437
M. Wt: 154.21 g/mol
InChI Key: JZMCHQHFVXTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05002966
Procedure details


A solution of n-butyllithium in hexane (1.55M, 100 ml) was added over 5 min to a stirred solution of furan (10 g) and tetramethylethylenediamine (17.4 g) in dry THF (100 ml) at 0° under nitrogen. The mixture was stirred for 2 h at 0°, treated with iodopropane (25 g) over 15 min at 0° (reaction exothermic), and stirred at 0° for 1 h and at 23° for 1 h. The mixture was cooled to 0°, n-butyllithium (1.55M, 100 ml) was added over 10 min and the mixture stirred at 0° for a further 1 h. The mixture was cooled to -10°, treated with a solution of ethylene oxide (7 g) in dry THF (20 ml) over 15 min and stirred at -10° to 0° for 2 h and at 23° for 18 h. Water (200 ml) was added, the organic solvents removed in vacuo and the residue extracted with ether (3×200 ml). The extracts were washed with 0.5M hydrochloric acid (200 ml), 8% sodium bicarbonate (50 ml) and brine (50 ml), dried and evaporated in vacuo to give a brown oil which was distilled (Kugelrohr) to give the title compound as a pale-yellow oil (18.2 g) b.p. 191°-200°/15 Torr.









Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3]C.[O:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.CN(C)CCN(C)C.ICCC.[CH2:23]1[O:25][CH2:24]1>CCCCCC.C1COCC1.O>[CH2:3]([C:10]1[O:6][C:7]([CH2:23][CH2:24][OH:25])=[CH:8][CH:9]=1)[CH2:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Five
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h at 0°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(reaction exothermic)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° for 1 h and at 23° for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 0° for a further 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to -10°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at -10° to 0° for 2 h and at 23° for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvents removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted with ether (3×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with 0.5M hydrochloric acid (200 ml), 8% sodium bicarbonate (50 ml) and brine (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled (Kugelrohr)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1=CC=C(O1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

